![molecular formula C13H20N2O5S B3006573 4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide CAS No. 899979-71-6](/img/structure/B3006573.png)
4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of gastrointestinal disorders, as well as their receptor binding affinities which can be relevant in various neurological conditions .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the modification of existing structures to enhance their pharmacological profile. For instance, the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives was performed by modifying the structure of metoclopramide, leading to compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, the synthesis of sulpiride, a related benzamide derivative, was achieved through a multi-step process starting from barium carbonate 14C, indicating the complexity and precision required in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological properties. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to analyze the molecular structure. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray diffraction, revealing its crystallization in a triclinic system and providing detailed lattice constants . These structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are theoretical tools used to investigate the chemical reactivity of molecules. These analyses help in predicting how a compound might interact with other chemical entities, which is important for understanding its behavior in biological systems and its potential as a drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, are characterized using various analytical techniques. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy. These studies revealed different thermal behaviors and stability profiles for the alpha and beta forms, with the alpha form being thermodynamically more stable . Understanding these properties is vital for the development of pharmaceutical formulations and for ensuring the compound's efficacy and safety.
Scientific Research Applications
Quantitative Analysis in Biological Systems
A study by Zalavadia et al. (2016) developed and validated a bioanalytical method using micro-extraction and LC-MS/MS for quantifying a glyburide analogue, a compound structurally related to benzamides, in mouse plasma and whole blood. This research highlights the importance of analytical methods in measuring compound concentrations in biological matrices, essential for pharmacokinetic evaluations (Zalavadia, 2016).
Molecular Imaging Probes
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients using PET. This approach underscores the role of benzamide derivatives in developing imaging probes for neurological research, offering a potential application area for similar compounds (Kepe et al., 2006).
Synthesis and Neuroleptic Activity
Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, finding a good correlation between structure and activity. This study exemplifies the exploration of benzamide derivatives for neuroleptic activities, suggesting a possible research direction for the investigation of "4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide" in neurological disorders (Iwanami et al., 1981).
Carbonic Anhydrase Inhibitors
Supuran et al. (2013) explored the inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, showing nanomolar inhibitory concentration ranges. Research like this indicates the utility of benzamide derivatives in developing enzyme inhibitors for therapeutic and diagnostic applications (Supuran et al., 2013).
properties
IUPAC Name |
4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-9-7-15-21(17,18)10-8-14-13(16)11-3-5-12(20-2)6-4-11/h3-6,15H,7-10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOAGQYTJZFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

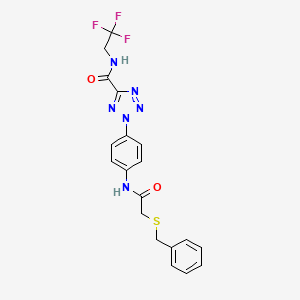
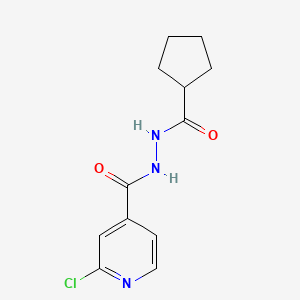
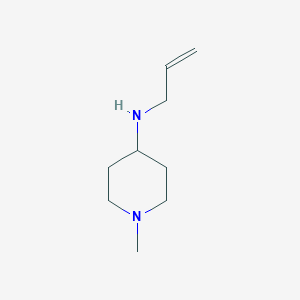
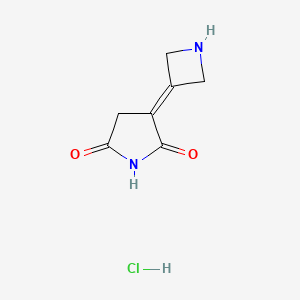
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
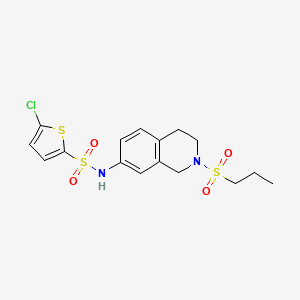
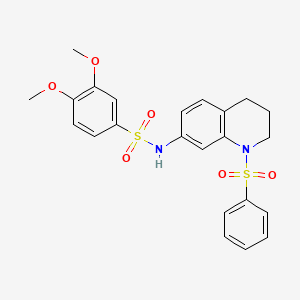
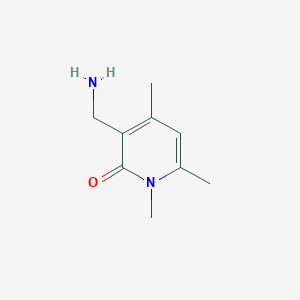
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)